Decitabine Diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Decitabine Diacetate is synthesized through a multi-step process involving the protection and deprotection of functional groupsThe final steps involve deprotection and purification .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Decitabine Diacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azacytidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and modified nucleosides, which can have different biological activities .
Scientific Research Applications
Decitabine Diacetate has a wide range of applications in scientific research:
Chemistry: It is used to study DNA methylation and epigenetic modifications.
Biology: Researchers use it to investigate gene expression and cellular differentiation.
Medicine: It is employed in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Industry: It is used in the development of new therapeutic agents and in the study of cancer biology.
Mechanism of Action
Decitabine Diacetate exerts its effects by incorporating into DNA and inhibiting DNA methyltransferases. This leads to the hypomethylation of DNA, resulting in the reactivation of silenced genes. The primary molecular targets are the DNA methyltransferases, and the pathways involved include the DNA damage response and apoptosis .
Comparison with Similar Compounds
Azacitidine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytarabine: A nucleoside analog used in the treatment of various leukemias.
Comparison:
Azacitidine vs. Decitabine Diacetate: Both compounds inhibit DNA methylation, but this compound is incorporated only into DNA, while Azacitidine can be incorporated into both DNA and RNA.
Cytarabine vs. This compound: Cytarabine primarily inhibits DNA synthesis, whereas this compound inhibits DNA methylation.
This compound stands out due to its specific mechanism of action and its ability to reactivate silenced genes, making it a unique and valuable compound in the treatment of hematologic malignancies .
Properties
Molecular Formula |
C12H16N4O6 |
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Molecular Weight |
312.28 g/mol |
IUPAC Name |
[3-acetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16N4O6/c1-6(17)20-4-9-8(21-7(2)18)3-10(22-9)16-5-14-11(13)15-12(16)19/h5,8-10H,3-4H2,1-2H3,(H2,13,15,19) |
InChI Key |
GZJUWGDKJKLXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=NC(=NC2=O)N)OC(=O)C |
Origin of Product |
United States |
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